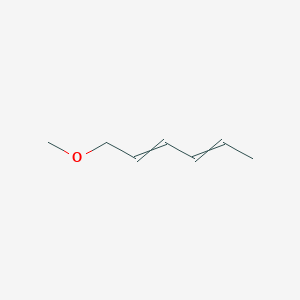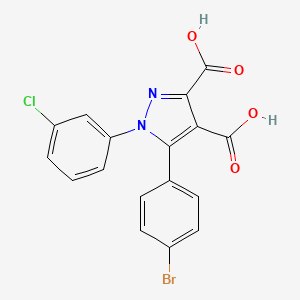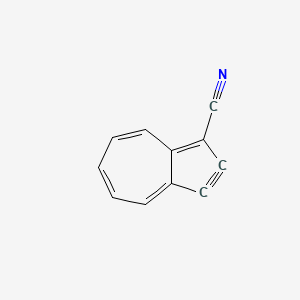
2,3-Didehydroazulene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Didehydroazulene-1-carbonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-C≡N) attached to an azulene ring system. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons. The compound’s unique structure and properties make it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydroazulene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azulene derivatives with cyanating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Didehydroazulene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while reduction can produce azulene amines.
Wissenschaftliche Forschungsanwendungen
2,3-Didehydroazulene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique color properties.
Wirkmechanismus
The mechanism by which 2,3-Didehydroazulene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The azulene ring system can also interact with cellular components, affecting pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Azulene: The parent compound of 2,3-Didehydroazulene-1-carbonitrile, known for its blue color and aromatic properties.
Naphthalene: Another bicyclic aromatic hydrocarbon, but with different chemical properties and applications.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings, used in the production of dyes and as a scintillator.
Uniqueness: this compound is unique due to the combination of the azulene ring system and the nitrile group
Eigenschaften
CAS-Nummer |
96286-57-6 |
|---|---|
Molekularformel |
C11H5N |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
2,3-didehydroazulene-1-carbonitrile |
InChI |
InChI=1S/C11H5N/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-5H |
InChI-Schlüssel |
PABWJBDLOGWXEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C#CC(=C2C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


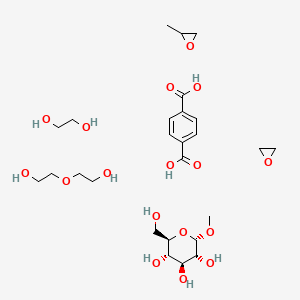
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)

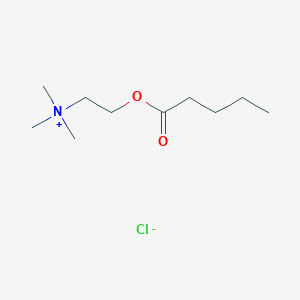

![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)


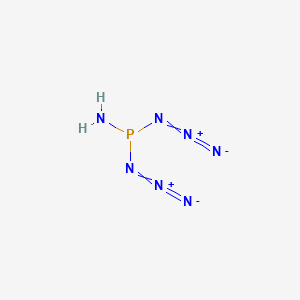

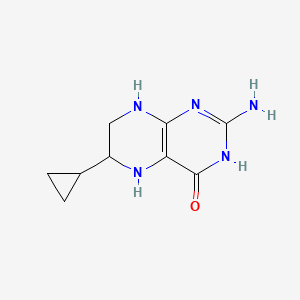
acetate](/img/structure/B14345564.png)
